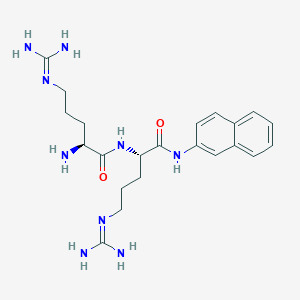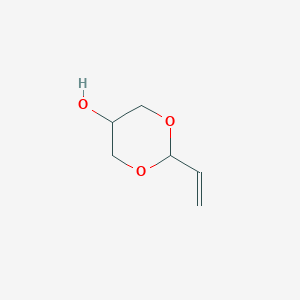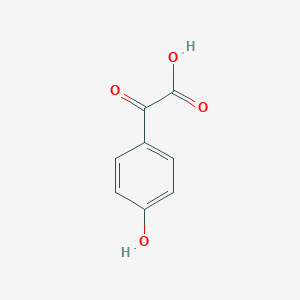
N-(1-benzothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-3-yl)acetamide, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a heterocyclic organic compound that contains a benzothiophene ring system and an acetamide functional group. This compound has been extensively studied for its various biological properties and has shown promising results in the treatment of several diseases.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the Wnt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to induce apoptosis in cancer cells and protect neurons from damage. Additionally, this compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
N-(1-benzothiophen-3-yl)acetamide has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-benzothiophen-3-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound may also be useful in combination with other compounds for the treatment of various diseases. Overall, this compound has shown significant potential for use in scientific research and may have important implications for the development of new therapies.
Synthesis Methods
The synthesis of N-(1-benzothiophen-3-yl)acetamide involves the reaction between 3-bromobenzothiophene and acetamide in the presence of a base. This reaction results in the formation of this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(1-benzothiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
16810-40-5 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
InChI Key |
IMVFWBOAKQOTTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
solubility |
28.7 [ug/mL] |
synonyms |
3-(Acetylamino)benzo[b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)

